molecular formula C12H15FO3 B3006727 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid CAS No. 1181626-08-3

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid

Cat. No.: B3006727
CAS No.: 1181626-08-3
M. Wt: 226.247
InChI Key: RXAUWKKLCQIFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research to study the effects of benzodiazepines on the brain. Flumazenil is a selective antagonist of the benzodiazepine receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : The compound has been utilized in the stereoselective synthesis of fluorinated amino acids, exemplified by the synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives. This involves diastereoselective alkylation at low temperatures using lithium/magnesium exchange or DMPU addition, indicating the importance of this compound in creating structurally diverse fluorinated amino acids (Laue et al., 2000).

  • As Precursors in Polyketide Synthase Studies : The compound and its derivatives have been synthesized for use in studying the substrate selectivity of polyketide synthase (PKS) domains. This is important for understanding the biosynthesis of complex natural products like erythromycin (Harris et al., 1998).

  • Role in Marine Toxin Synthesis : Derivatives of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid have been used to determine the stereochemistry of amino acids in marine toxins, such as in the tripeptide marine toxin janolusimide (Giordano et al., 1999).

  • Inhibitors of Kynurenine-3-hydroxylase : This compound has been used in the synthesis of inhibitors of kynurenine-3-hydroxylase, indicating potential applications in neuroprotection and the treatment of neurodegenerative diseases (Drysdale et al., 2000).

  • Quantitative Analysis in Alcoholic Beverages : Derivatives of this compound have been analyzed in wines and other alcoholic beverages, emphasizing their relevance in the sensory properties of these drinks (Gracia-Moreno et al., 2015).

  • Directed Homogeneous Hydrogenation : The compound's derivatives are utilized in the study of homogeneous hydrogenation reactions, which are significant in the field of organic synthesis (Brown et al., 2003).

  • Asymmetric Hydrogenation for Drug Synthesis : It has been employed in the asymmetric hydrogenation for synthesizing calcium antagonists, demonstrating its utility in pharmaceutical synthesis (Crameri et al., 1997).

  • Anticancer and Antimicrobial Activity : Studies include the synthesis of thiazolone derivatives with this compound, showing significant antibacterial and antifungal activity, as well as anticancer properties against human breast cancer cell lines (Pansare et al., 2019).

  • Solid Phase Synthesis Linkers : New linkers based on derivatives of this compound have been developed for solid phase synthesis, offering enhanced acid stability and high yield in product release (Bleicher et al., 2000).

Safety and Hazards

As with any chemical compound, handling “3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, “3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid” could potentially have applications in these areas.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-8(2)12(16,7-11(14)15)9-3-5-10(13)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUWKKLCQIFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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